

Comparative Analysis of Ivacaftor and its Stereoisomers in Cystic Fibrosis Treatment

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Compound of Interest		
Compound Name:	(R)-Olacaftor	
Cat. No.:	B10854376	Get Quote

A note on the compound name: The initial request specified "(R)-Olacaftor." Extensive searches for this compound yielded no specific results, suggesting a possible misspelling. Based on the context of cystic fibrosis (CF) and the nature of the query, this guide will focus on Ivacaftor, a well-established CFTR potentiator. Ivacaftor is a chiral molecule and exists as two stereoisomers (enantiomers): (R)-Ivacaftor and (S)-Ivacaftor. The marketed drug, Kalydeco®, is the (R)-enantiomer. This analysis will explore the known properties of Ivacaftor and discuss the potential differences between its stereoisomers based on general principles of stereopharmacology, as direct comparative studies on the individual enantiomers are not extensively available in the public domain.

Introduction

Ivacaftor (VX-770) is a cornerstone in the treatment of cystic fibrosis for patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a CFTR potentiator, Ivacaftor enhances the channel gating activity of the CFTR protein on the cell surface, thereby increasing the transport of chloride ions.[3] The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. While the approved formulation of Ivacaftor is a single enantiomer, understanding the potential differential effects of its stereoisomers is crucial for a comprehensive pharmacological profile. This guide provides a comparative overview of Ivacaftor, with a focus on the potential implications of its stereochemistry, supported by experimental methodologies and pathway visualizations.

Data Presentation



Direct, publicly available, side-by-side comparative data for the (R) and (S) enantiomers of Ivacaftor is limited. The following tables are presented in a structured format as requested and are based on the known activity of the approved (R)-Ivacaftor and hypothetical comparative values for the (S)-enantiomer to illustrate the potential differences that could be observed. These hypothetical values are derived from the common principle that one enantiomer is often significantly more active than the other.

Table 1: Comparative In Vitro Potency of Ivacaftor Stereoisomers

Stereoisom er	Target CFTR Mutant	Assay Type	EC50 (nM)	Maximal Efficacy (% of WT)	Reference
(R)-Ivacaftor	G551D	Ussing Chamber	~100	~50%	(Van Goor et al., 2009)
(S)-Ivacaftor	G551D	Ussing Chamber	>10,000 (Hypothetical)	<5% (Hypothetical)	N/A
(R)-Ivacaftor	F508del (rescued)	YFP Halide Assay	~250	~15%	(Van Goor et al., 2011)
(S)-Ivacaftor	F508del (rescued)	YFP Halide Assay	>20,000 (Hypothetical)	<2% (Hypothetical)	N/A

Note: Data for (S)-Ivacaftor is hypothetical and for illustrative purposes only.

Table 2: Comparative Pharmacokinetic Properties of Ivacaftor Stereoisomers

Stereoisom er	Administrat ion	Cmax (ng/mL)	Tmax (hr)	Half-life (hr)	Metabolism
(R)-Ivacaftor	Oral	704 ± 293	~4	~12	Primarily CYP3A4/5
(S)-Ivacaftor	Oral	(Hypothetical)	(Hypothetical)	(Hypothetical)	Potentially different rate/pathway



Note: Pharmacokinetic data for (R)-Ivacaftor is from clinical studies. Data for (S)-Ivacaftor is hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CFTR modulators like Ivacaftor.

Ussing Chamber Assay for CFTR-Mediated Transepithelial Chloride Current

This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.

Objective: To measure the potentiation of CFTR channel activity by Ivacaftor stereoisomers in primary human bronchial epithelial (HBE) cells cultured on permeable supports.

Methodology:

- Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are cultured on permeable filter supports until a polarized, differentiated monolayer with high transepithelial resistance is formed.
- Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.
- Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
- Assay Protocol:
 - A basolateral-to-apical chloride gradient is established.
 - Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).



- Forskolin is added to the apical side to activate CFTR through cAMP stimulation.
- The test compound ((R)-Ivacaftor or (S)-Ivacaftor) is added to the apical chamber at varying concentrations.
- The increase in Isc following the addition of the test compound is measured as an indicator of CFTR potentiation.
- Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
- Data Analysis: The change in Isc is plotted against the compound concentration to determine the EC50 and maximal efficacy.

YFP-Based Halide Ion Flux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.

Objective: To measure the potentiation of CFTR-mediated halide influx by Ivacaftor stereoisomers in a recombinant cell line.

Methodology:

- Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow
 Fluorescent Protein (YFP-H148Q/I152L) and the human CFTR with a specific mutation (e.g.,
 G551D or rescued F508del).
- Assay Procedure:
 - Cells are seeded in 96- or 384-well black, clear-bottom plates and grown to confluence.
 - The cell-culture medium is replaced with a chloride-containing buffer.
 - The baseline YFP fluorescence is measured using a fluorescence plate reader.
 - A multi-channel pipettor adds a solution containing forskolin (to activate CFTR) and the test compound ((R)-Ivacaftor or (S)-Ivacaftor) in a chloride-free, iodide-containing buffer.



- The influx of iodide through activated CFTR channels quenches the YFP fluorescence.
- The rate of fluorescence quenching is measured over time.
- Data Analysis: The initial rate of fluorescence decrease is proportional to the CFTR-mediated halide influx. These rates are used to generate dose-response curves and calculate the EC50 for each compound.

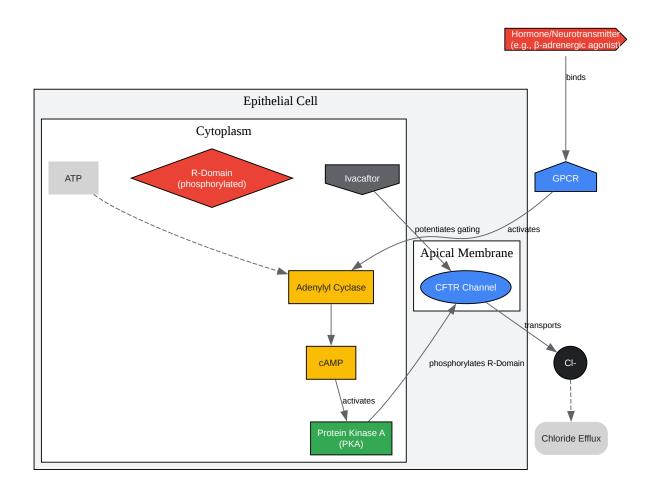
Mandatory Visualization



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Caption: A typical workflow for the discovery and validation of CFTR potentiators.





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Caption: Simplified signaling pathway for CFTR activation and potentiation by Ivacaafor.

Conclusion

Ivacaftor has revolutionized the treatment of cystic fibrosis for a subset of patients by directly targeting the dysfunctional CFTR protein. The commercially available form is the (R)-enantiomer, highlighting the critical role of stereochemistry in its therapeutic effect. While direct



comparative data for its stereoisomers are not widely published, the principles of stereopharmacology suggest that the (S)-enantiomer would likely exhibit significantly different, and probably lower, activity. The detailed experimental protocols provided herein are fundamental to the discovery and characterization of CFTR modulators and would be essential in any future comparative studies of Ivacaftor's stereoisomers. The visualized workflow and signaling pathway offer a clear understanding of the processes involved in developing and understanding the mechanism of action of such drugs. Further research into the specific activities of Ivacaftor's stereoisomers could provide deeper insights into its interaction with the CFTR channel and potentially inform the design of future, more efficacious CFTR modulators.

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